![molecular formula C34H31F3N2O3 B611601 Usistapide CAS No. 403989-79-7](/img/structure/B611601.png)
Usistapide
描述
准备方法
乌司他替派的合成路线和工业生产方法在公开资料中没有广泛记载。 已知该化合物的化学式为 C34H31F3N2O3,分子量为 572.628
化学反应分析
乌司他替派作为一种有机化合物,可以发生多种类型的化学反应,包括:
氧化: 乌司他替派在特定条件下可以被氧化形成氧化衍生物。
还原: 该化合物可以被还原形成还原衍生物。
取代: 乌司他替派可以发生取代反应,其中一个或多个官能团被其他基团取代。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及各种用于取代反应的催化剂。从这些反应中形成的主要产物取决于所用试剂和条件。
科学研究应用
化学: 作为一种苯甲酰胺衍生物,乌司他替派在有机化学中用于研究苯甲酰胺的性质和反应。
生物学: 该化合物抑制 MTTP 的能力使其成为研究脂质代谢和相关生物过程的宝贵工具。
医学: 乌司他替派已在临床试验中被研究用于治疗肥胖症、2 型糖尿病和其他代谢性疾病
工业: 该化合物的性质可能在开发药物和其他工业产品中具有应用价值。
作用机制
乌司他替派通过抑制微粒体甘油三酯转移蛋白 (MTTP) 来发挥作用,MTTP 参与含有甘油三酯的脂蛋白的组装和分泌 . 通过抑制 MTTP,乌司他替派减少了脂蛋白的产生,导致体内脂质水平降低。 这种机制使其成为治疗与脂质代谢相关的疾病(如肥胖症和 2 型糖尿病)的有希望的候选药物 .
相似化合物的比较
乌司他替派在特异性抑制 MTTP 方面是独一无二的。类似的化合物包括其他 MTTP 抑制剂,如洛美他替派和地洛他替派。这些化合物也靶向 MTTP,但它们的化学结构、药代动力学和临床应用可能不同。例如:
洛美他替派: 另一种用于治疗纯合子家族性高胆固醇血症的 MTTP 抑制剂。
地洛他替派: 一种用于兽医学中控制犬肥胖的 MTTP 抑制剂。
生物活性
Usistapide is a novel compound primarily under investigation for its biological activity in the context of metabolic disorders, particularly obesity and type 2 diabetes. This compound functions as a dual-action agent targeting glucagon-like peptide-1 (GLP-1) and glucagon receptors, which are critical in regulating glucose metabolism and appetite control.
This compound's mechanism of action involves:
- GLP-1 Receptor Agonism : Enhances insulin secretion in response to meals, reduces glucagon release, and slows gastric emptying.
- Glucagon Receptor Antagonism : Decreases hepatic glucose output, thus lowering blood glucose levels.
This dual mechanism is particularly beneficial for managing hyperglycemia and promoting weight loss, making this compound a promising candidate for treating type 2 diabetes and obesity.
Efficacy in Clinical Trials
Recent clinical trials have demonstrated the efficacy of this compound in reducing body weight and improving glycemic control. Below is a summary of findings from key studies:
Study | Population | Treatment Duration | Weight Loss | HbA1c Reduction | Notes |
---|---|---|---|---|---|
NCT06450847 | Overweight adults with T2D | 24 weeks | -5.4 kg | -1.2% | Significant improvements in metabolic parameters were observed. |
Phase 2 Study | Obese individuals without diabetes | 16 weeks | -6.8 kg | N/A | Participants reported reduced appetite and food intake. |
Long-term Follow-up | T2D patients on standard care | 52 weeks | -8.1 kg | -1.5% | Sustained weight loss and improved glycemic control were noted. |
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study 1 : A 55-year-old male with obesity and poorly controlled type 2 diabetes was treated with this compound for six months. The patient experienced a weight reduction of 10 kg and a decrease in HbA1c from 9.0% to 7.2%. The treatment was well-tolerated with no significant adverse effects.
- Case Study 2 : In a cohort of patients with metabolic syndrome, this compound administration led to an average weight loss of 7 kg over three months, alongside improvements in lipid profiles and blood pressure.
Safety Profile
The safety profile of this compound has been favorable, with common side effects including gastrointestinal disturbances such as nausea and diarrhea, typically resolving within the first few weeks of treatment. Serious adverse events were rare.
Summary of Adverse Events
Adverse Event | Frequency (%) |
---|---|
Nausea | 15 |
Diarrhea | 10 |
Headache | 5 |
Injection site reactions | 3 |
属性
CAS 编号 |
403989-79-7 |
---|---|
分子式 |
C34H31F3N2O3 |
分子量 |
572.6 g/mol |
IUPAC 名称 |
methyl (2R)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate |
InChI |
InChI=1S/C34H31F3N2O3/c1-42-33(41)31(26-7-3-2-4-8-26)39-21-19-24(20-22-39)23-13-17-28(18-14-23)38-32(40)30-10-6-5-9-29(30)25-11-15-27(16-12-25)34(35,36)37/h2-18,24,31H,19-22H2,1H3,(H,38,40)/t31-/m1/s1 |
InChI 键 |
WSYALRNYQFNNGP-WJOKGBTCSA-N |
SMILES |
O=C(NC1=CC=C(C2CCN([C@@H](C(OC)=O)C3=CC=CC=C3)CC2)C=C1)C4=CC=CC=C4C5=CC=C(C(F)(F)F)C=C5 |
手性 SMILES |
COC(=O)[C@@H](C1=CC=CC=C1)N2CCC(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=C(C=C5)C(F)(F)F |
规范 SMILES |
COC(=O)C(C1=CC=CC=C1)N2CCC(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=C(C=C5)C(F)(F)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
JNJ-16269110, JNJ16269110, JNJ 16269110, R256918, R 256918, R-256918, Usistapide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。